molecular formula C10H14ClNO3 B12732298 Ammonium 2-(4-chloro-2-methylphenoxy)propionate CAS No. 37107-00-9

Ammonium 2-(4-chloro-2-methylphenoxy)propionate

Cat. No.: B12732298
CAS No.: 37107-00-9
M. Wt: 231.67 g/mol
InChI Key: HBXMFCYHMKBMSB-UHFFFAOYSA-N
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Description

Azanium 2-(4-chloro-2-methylphenoxy)propanoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro and methyl group on the phenoxy ring, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azanium 2-(4-chloro-2-methylphenoxy)propanoate typically involves the following steps:

Industrial Production Methods

The industrial production of Azanium 2-(4-chloro-2-methylphenoxy)propanoate follows similar synthetic routes but is optimized for higher yield and purity. The reaction conditions are carefully controlled to ensure the optical purity of the product, and the process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Azanium 2-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Azanium 2-(4-chloro-2-methylphenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Azanium 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This makes it an effective herbicide. The compound’s interaction with auxin receptors and subsequent activation of growth pathways are key to its herbicidal activity .

Comparison with Similar Compounds

Azanium 2-(4-chloro-2-methylphenoxy)propanoate can be compared with other phenoxy herbicides such as:

    Mecoprop: Similar in structure but with different substituents on the phenoxy ring.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a different substitution pattern.

    MCPA (4-chloro-2-methylphenoxyacetic acid): Structurally similar but with different functional groups.

These compounds share similar modes of action but differ in their specific applications and effectiveness.

Properties

CAS No.

37107-00-9

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

azane;2-(4-chloro-2-methylphenoxy)propanoic acid

InChI

InChI=1S/C10H11ClO3.H3N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);1H3

InChI Key

HBXMFCYHMKBMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.N

Related CAS

93-65-2 (Parent)

Origin of Product

United States

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